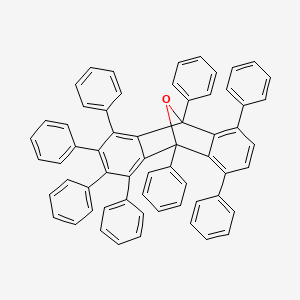
1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene
描述
1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene: is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups attached to an anthracene core
属性
CAS 编号 |
921755-52-4 |
|---|---|
分子式 |
C62H42O |
分子量 |
803.0 g/mol |
IUPAC 名称 |
1,3,4,5,6,8,10,13-octakis-phenyl-15-oxatetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C62H42O/c1-9-25-43(26-10-1)51-41-42-52(44-27-11-2-12-28-44)58-57(51)61(49-37-21-7-22-38-49)59-55(47-33-17-5-18-34-47)53(45-29-13-3-14-30-45)54(46-31-15-4-16-32-46)56(48-35-19-6-20-36-48)60(59)62(58,63-61)50-39-23-8-24-40-50/h1-42H |
InChI 键 |
FDLAZQGSTUQOLQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C=C2)C4=CC=CC=C4)C5(C6=C(C(=C(C(=C6C3(O5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene typically involves the reaction of anthracene derivatives with phenyl groups under specific conditions. One common method involves the use of Friedel-Crafts alkylation, where anthracene is reacted with phenyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions: 1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various hydrogenated forms of the compound.
科学研究应用
1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用机制
The mechanism of action of 1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene involves its interaction with various molecular targets and pathways. The compound’s phenyl groups and anthracene core allow it to participate in π-π interactions and electron transfer processes. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or a mediator in chemical reactions.
相似化合物的比较
- 1,2,3,4,5,6,7,8-Octaphenyl-3b,7b-dihydrodicyclopenta(a,e)pentalene
- 5,7,8,10,15,17,18,20-Octaphenyl-21,23-dithiaporphyrin
Comparison: 1,2,3,4,5,8,9,10-Octaphenyl-9,10-dihydro-9,10-epoxyanthracene is unique due to its specific arrangement of phenyl groups and the presence of an epoxide ring. This structure imparts distinct electronic and steric properties, making it different from other similar compounds. For example, 1,2,3,4,5,6,7,8-Octaphenyl-3b,7b-dihydrodicyclopenta(a,e)pentalene has a different core structure, leading to variations in reactivity and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


